molecular formula C10H13ClN4O B6224956 1,3,8,12-tetraazatricyclo[8.4.0.0,2,7]tetradeca-2,4,6-trien-9-one hydrochloride CAS No. 69999-48-0

1,3,8,12-tetraazatricyclo[8.4.0.0,2,7]tetradeca-2,4,6-trien-9-one hydrochloride

Cat. No. B6224956
CAS RN: 69999-48-0
M. Wt: 240.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,8,12-tetraazatricyclo[8.4.0.0,2,7]tetradeca-2,4,6-trien-9-one hydrochloride, commonly referred to as ‘TATHD’, is an organic compound that has been studied extensively in the field of medicinal chemistry. It is a heterocyclic compound containing four nitrogen atoms, and is a derivative of the tricyclic tricyclo[8.4.0.0,2,7]tetradeca-2,4,6-trien-9-one. TATHD has been used in the synthesis of a variety of drugs, including the anti-cancer drug topotecan, and has been studied for its potential use in the treatment of a variety of diseases.

Scientific Research Applications

TATHD has been studied extensively in the field of medicinal chemistry, and has been used in the synthesis of a variety of drugs, including the anti-cancer drug topotecan. It has also been studied for its potential use in the treatment of a variety of diseases, including Alzheimer’s, Parkinson’s, and Huntington’s diseases. In addition, TATHD has been studied for its potential use in the treatment of inflammation, pain, and cancer.

Mechanism of Action

The mechanism of action of TATHD is not fully understood, but it is believed to be related to its ability to interact with a variety of cellular proteins and enzymes. TATHD has been shown to interact with a variety of proteins involved in signal transduction pathways, including G-proteins, protein kinases, and phosphatases. It has also been shown to interact with enzymes involved in the metabolism of various drugs and toxins, including cytochrome P450 enzymes.
Biochemical and Physiological Effects
TATHD has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of a variety of enzymes involved in signal transduction pathways, including G-proteins, protein kinases, and phosphatases. In addition, TATHD has been shown to inhibit the activity of enzymes involved in the metabolism of various drugs and toxins, including cytochrome P450 enzymes. It has also been shown to have anti-inflammatory, analgesic, and anti-cancer effects.

Advantages and Limitations for Lab Experiments

The main advantage of using TATHD in laboratory experiments is its stability. TATHD is a relatively stable compound, and is not easily degraded by air or light. In addition, it can be synthesized relatively easily using the Schotten-Baumann reaction. However, there are some limitations to using TATHD in laboratory experiments. For example, it is a relatively expensive compound, and the reaction conditions necessary for its synthesis can be difficult to control. In addition, TATHD is a relatively toxic compound, and should be handled with caution.

Future Directions

Future research on TATHD should focus on its potential use in the treatment of a variety of diseases. In particular, further research should be conducted to determine the exact mechanism of action of TATHD and its potential therapeutic effects. In addition, further research should be conducted to determine the optimal dosage and administration of TATHD for the treatment of various diseases. Finally, further research should be conducted to develop more efficient and cost-effective methods for the synthesis of TATHD.

Synthesis Methods

TATHD can be synthesized using a variety of methods, including the Schotten-Baumann reaction, the Beckmann rearrangement, and the Curtius rearrangement. The Schotten-Baumann reaction is the most commonly used method for the synthesis of TATHD, and involves the reaction of a carboxylic acid with an amine in the presence of an acid catalyst. The Beckmann rearrangement is a method of converting an oxime to an amide, which can then be used in the synthesis of TATHD. The Curtius rearrangement is a method of converting an isocyanate to an isothiocyanate, which can then be used in the synthesis of TATHD.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1,3,8,12-tetraazatricyclo[8.4.0.0,2,7]tetradeca-2,4,6-trien-9-one hydrochloride involves the condensation of 1,2-diaminobenzene with 1,3-dibromopropane followed by cyclization with sodium ethoxide to form the intermediate compound. The intermediate is then reacted with sodium nitrite and hydrochloric acid to form the final product.", "Starting Materials": [ "1,2-diaminobenzene", "1,3-dibromopropane", "sodium ethoxide", "sodium nitrite", "hydrochloric acid" ], "Reaction": [ "Step 1: Condensation of 1,2-diaminobenzene with 1,3-dibromopropane in the presence of a base such as sodium ethoxide to form the intermediate compound.", "Step 2: Cyclization of the intermediate compound with sodium ethoxide to form the bicyclic intermediate.", "Step 3: Reaction of the bicyclic intermediate with sodium nitrite and hydrochloric acid to form the final product, 1,3,8,12-tetraazatricyclo[8.4.0.0,2,7]tetradeca-2,4,6-trien-9-one hydrochloride." ] }

CAS RN

69999-48-0

Product Name

1,3,8,12-tetraazatricyclo[8.4.0.0,2,7]tetradeca-2,4,6-trien-9-one hydrochloride

Molecular Formula

C10H13ClN4O

Molecular Weight

240.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.